molecular formula C6H7BrN2O2 B1425117 ethyl 5-bromo-1H-pyrazole-3-carboxylate CAS No. 1392208-46-6

ethyl 5-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B1425117
CAS No.: 1392208-46-6
M. Wt: 219.04 g/mol
InChI Key: WTWIBLHEPZYWRK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant studies and data.

This compound is a pyrazole derivative characterized by the presence of a bromine atom at the 5-position and an ethyl ester at the 3-carboxylic acid position. This structure contributes to its biological activity, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound and related compounds.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy of various pyrazole derivatives, including this compound, has been evaluated against different bacterial strains. The results are summarized in the following table:

CompoundTarget BacteriaMIC (μmol/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015
This compoundS. aureusNot specified

These findings indicate that certain derivatives exhibit potent activity comparable to standard antibiotics like ampicillin and fluconazole.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been investigated. A study highlighted that compounds derived from the pyrazole nucleus demonstrate significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Models

In a carrageenan-induced paw edema model, compounds similar to this compound showed promising results:

Compound% Inhibition (vs. Control)Reference
Pyrazole derivative A84.2%
Pyrazole derivative B76%

These results suggest that pyrazole derivatives can serve as effective anti-inflammatory agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new drug candidate. This compound has been tested for its cytotoxic effects on human cell lines.

Dose-dependent Cytotoxicity

The following table summarizes findings from cytotoxicity assays conducted on human keratinocytes:

CompoundLD50 (μM)Reference
This compound>100

The high LD50 value indicates a relatively low level of cytotoxicity, which is favorable for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-1H-pyrazole-3-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. It has been identified as a precursor for tropomyosin receptor kinase (TRK) inhibitors, which are crucial in cancer therapy. The compound's structure allows for modifications that can enhance its biological activity against specific targets.

Biological Studies

The compound is utilized in biological studies to explore the effects of pyrazolo derivatives on cell proliferation and differentiation. Research indicates that these derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines . For instance, studies have shown that this compound can reduce cell viability in breast cancer cells at concentrations as low as 10 μM.

Chemical Synthesis

As a versatile building block, this compound is used in the synthesis of more complex heterocyclic compounds. Its bromine substituent allows for specific substitution reactions that enhance the structural diversity of synthesized products.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes linked to disease pathways, particularly kinases involved in cancer progression. Its competitive inhibition profiles suggest it could be developed into targeted therapies for cancer treatment.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring influence its potency and selectivity towards different biological targets. For example, electron-donating groups enhance anticancer activity, while halogen substitutions improve enzyme inhibition profiles.

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Breast Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells showed significant reductions in cell proliferation and induction of apoptosis through caspase activation when treated with the compound .
  • Anti-inflammatory Activity : A study evaluating anti-inflammatory effects using a carrageenan-induced edema model in rats demonstrated that derivatives of this compound significantly reduced paw swelling compared to control groups treated with saline .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-bromo-1H-pyrazole-3-carboxylate, and how do substituent positions influence reaction yields?

this compound can be synthesized via bromination of ethyl 1H-pyrazole-3-carboxylate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key factors include:

  • Reagent selection : Bromine sources (e.g., NBS vs. Br₂) affect regioselectivity and purity .
  • Temperature control : Reactions conducted at 0–5°C minimize side products like di-substituted derivatives .
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance bromine activation and reduce reaction time .

Q. How can spectroscopic methods (NMR, IR, MS) differentiate this compound from its analogs?

  • ¹H NMR : The bromine atom at position 5 deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for H-4 at δ 7.2–7.5 ppm) .
  • IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the ester group, while C-Br vibrations appear at 550–650 cm⁻¹ .
  • Mass spectrometry : The molecular ion peak [M+H]⁺ at m/z 245 (for C₇H₇BrN₂O₂) and fragment ions at m/z 167 (loss of Br) validate the structure .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C-Br bond in this compound facilitates palladium-catalyzed cross-coupling. Key considerations:

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O enables efficient coupling with arylboronic acids .
  • Steric effects : Bulkier substituents on the pyrazole ring reduce coupling efficiency due to steric hindrance .
  • Competing pathways : Bromine may undergo nucleophilic substitution if unprotected, requiring inert atmospheres .

Example reaction optimization :

Boronic AcidCatalystSolventYield (%)
Phenylboronic acidPd(PPh₃)₄DMF/H₂O78
4-MethoxyphenylPdCl₂(dppf)THF65

Q. What computational methods (DFT, MD) predict the compound’s binding affinity in biological targets (e.g., kinase inhibitors)?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for protein interactions .
  • Molecular Dynamics (MD) : Simulates docking into ATP-binding pockets of kinases (e.g., CDK2), revealing hydrogen bonds between the ester carbonyl and Lys33 .
  • ADMET predictions : LogP values (~2.1) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA = 65 Ų) indicates limited oral bioavailability .

Q. Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to resolve conflicting results across studies?

Variability in MIC (Minimum Inhibitory Concentration) values may arise from:

  • Strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity (MIC = 8 µg/mL) than Gram-negative species (MIC > 64 µg/mL) due to outer membrane barriers .
  • Experimental design : Broth microdilution vs. agar diffusion methods yield different inhibition zones .
  • Compound purity : Impurities like unreacted starting materials (detected via HPLC) can inflate apparent activity .

Mitigation strategy :

  • Standardize protocols (CLSI guidelines).
  • Use ultra-pure samples (>98% by HPLC) .

Q. How to address inconsistencies in crystallographic data for this compound derivatives?

  • Crystal packing effects : Substituent orientation (e.g., bromine vs. chloro analogs) alters unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .
  • Thermal motion : High B-factors for bromine atoms in X-ray structures suggest dynamic disorder; low-temperature (100 K) data collection improves resolution .
  • Validation tools : Use PLATON to check for missed symmetry and SHELXL for refinement accuracy .

Properties

IUPAC Name

ethyl 5-bromo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWIBLHEPZYWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719104
Record name Ethyl 5-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392208-46-6
Record name Ethyl 5-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 5-bromo-1H-pyrazole-3-carboxylate
ethyl 5-bromo-1H-pyrazole-3-carboxylate
ethyl 5-bromo-1H-pyrazole-3-carboxylate
ethyl 5-bromo-1H-pyrazole-3-carboxylate
ethyl 5-bromo-1H-pyrazole-3-carboxylate
ethyl 5-bromo-1H-pyrazole-3-carboxylate

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